

Basic Information and Properties of 3,4-Dibromohexane

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Compound Focus: 3,4-Dibromohexane

CAS No.: 16230-28-7

Cat. No.: S1520782

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The table below summarizes the calculated physical properties of **3,4-dibromohexane**.

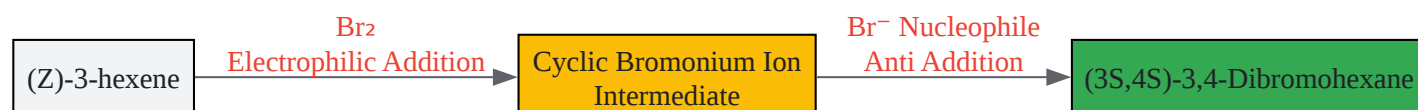
Property	Value
Molecular Formula	C ₆ H ₁₂ Br ₂ [1] [2]
Average Mass	243.970 g/mol [2]
Density (Calculated)	1.577 g/cm ³ [3]
Boiling Point (Calculated)	199.952 °C at 760 mmHg [3]
Flash Point (Calculated)	74.17 °C [3]
Refractive Index (Calculated)	1.496 [3]

This compound exists as different stereoisomers, including a racemic mixture (containing both (3R,4R)- and (3S,4S)- enantiomers) and a meso form (3R,4S) [4] [2].

Formation and Reaction Mechanism

A common laboratory route to **3,4-dibromohexane** is the **bromination of (Z)-3-hexene** [4]. This reaction proceeds via a stereospecific *anti* addition mechanism, resulting in a racemic mixture of the (3R,4R) and (3S,4S) enantiomers.

The following diagram illustrates the mechanism for the formation of the (3S,4S)-enantiomer from the top face of the alkene.



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Frequently Asked Questions

Based on the chemical information available, here are answers to some anticipated questions.

What is the stereochemical outcome of the bromination of (Z)-3-hexene? The reaction yields racemic **3,4-dibromohexane**. This occurs because bromination proceeds through a bromonium ion intermediate, forcing the second bromide ion to attack from the opposite (*anti*) side. Since the (Z)-3-hexene substrate is achiral and symmetrical, this *anti* addition produces an equal mixture of the (3R,4R) and (3S,4S) enantiomers [4].

What might happen when 3,4-dibromohexane is treated with a strong base? Treatment with a strong base can lead to the loss of two equivalents of HBr (a double elimination), forming a product with two fewer hydrogen and bromine atoms. Without specific experimental data, the exact structure of this product cannot be confirmed, but it is likely a conjugated diene [5].

Potential Strategies for Yield Improvement

Since the search results do not provide direct information on low yield for this specific reaction, here are general troubleshooting strategies for bromination reactions, based on standard organic chemistry principles:

- **Control Reaction Temperature:** Bromination is exothermic. If the reaction temperature is too high, it can promote side reactions like the formation of dibrominated products or oxidative byproducts. Always add bromine dropwise and use cooling (e.g., an ice bath) to maintain a low, controlled temperature.
- **Exclude Moisture:** The bromonium ion intermediate can be sensitive to water, which might act as a nucleophile and lead to bromohydrin formation, reducing the yield of the desired dibromide. Ensure all glassware is dry and use anhydrous solvents.
- **Optimize Bromine Stoichiometry:** Use a precise, slight excess of bromine (e.g., 1.05 equivalents) to ensure complete alkene consumption without a large excess that could lead to further, unwanted substitution reactions.
- **Purify Starting Material:** Ensure the (Z)-3-hexene starting material is pure, as other alkenes or impurities can consume bromine.
- **Optimize Purification:** The calculated physical properties can guide purification. The relatively high boiling point suggests distillation under reduced pressure might be necessary to prevent decomposition [3]. The difference in polarity from the starting alkene makes flash column chromatography a viable purification method.

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References

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